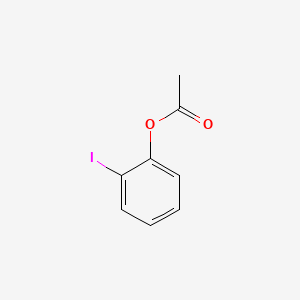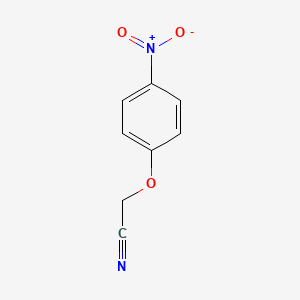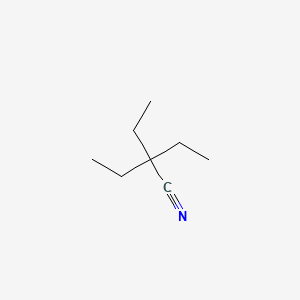
Acetilneurotensina (8-13)
Descripción general
Descripción
AC-ARG-ARG-PRO-TYR-ILE-LEU-OH, also known as Acetyl-Neurotensin (8-13), is a peptide with the molecular formula C40H66N12O9 and a molecular weight of 859.03 g/mol . This compound is a proteolytic product of neurotensin, an endogenous peptide that has been implicated in various physiological and pathological processes .
Aplicaciones Científicas De Investigación
AC-ARG-ARG-PRO-TYR-ILE-LEU-OH has several scientific research applications:
Chemistry: Used as a reference standard in peptide synthesis and analysis.
Biology: Studied for its role in neurotransmission and receptor binding.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
Target of Action
Acetylneurotensin (8-13) is a potent analog of neurotensin, a small neuropeptide . It binds to two family A G-protein coupled receptors, NTS1R and NTS2R, and a Vps10p-domain receptor, NTS3R . These receptors are highly expressed in various tissues, including the central nervous system and the gastrointestinal tract .
Mode of Action
Acetylneurotensin (8-13) interacts with its targets by competitively antagonizing the binding of neurotensin to its receptors . This interaction is time-dependent, saturable, and reversible . The affinity of neurotensin for the binding activity is decreased by Na’ ions .
Biochemical Pathways
It is known that neurotensin and its analogs can influence various physiological processes, including the regulation of dopamine pathways in the brain
Pharmacokinetics
It is known that neurotensin and its analogs can be metabolized by proteolytic activities of intestinal enterocytes . This suggests that the bioavailability of Acetylneurotensin (8-13) may be influenced by factors such as intestinal absorption and metabolism.
Result of Action
The molecular and cellular effects of Acetylneurotensin (8-13) are largely dependent on its interaction with neurotensin receptors. By competitively antagonizing the binding of neurotensin to its receptors, Acetylneurotensin (8-13) can modulate the physiological processes regulated by neurotensin .
Action Environment
The action, efficacy, and stability of Acetylneurotensin (8-13) can be influenced by various environmental factors. For instance, the presence of Na’ ions can decrease the affinity of neurotensin for the binding activity . Additionally, the metabolic activity of intestinal enterocytes can influence the bioavailability of Acetylneurotensin (8-13) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AC-ARG-ARG-PRO-TYR-ILE-LEU-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially using coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU), 1-hydroxybenzotriazole (HOBt), and diisopropyl ethylamine (DIEA) in dimethylformamide (DMF) . The peptide is then cleaved from the resin and purified.
Industrial Production Methods
Industrial production of AC-ARG-ARG-PRO-TYR-ILE-LEU-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
AC-ARG-ARG-PRO-TYR-ILE-LEU-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Dityrosine-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Comparación Con Compuestos Similares
Similar Compounds
Neurotensin: The parent peptide from which AC-ARG-ARG-PRO-TYR-ILE-LEU-OH is derived.
Neurotensin (1-8): A shorter fragment of neurotensin with different biological activities.
Neurotensin (1-13): The full-length peptide with broader physiological effects.
Uniqueness
AC-ARG-ARG-PRO-TYR-ILE-LEU-OH is unique due to its specific sequence and acetylation, which confer distinct binding properties and biological activities compared to other neurotensin fragments .
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66N12O9/c1-6-23(4)32(36(58)50-30(38(60)61)20-22(2)3)51-34(56)29(21-25-13-15-26(54)16-14-25)49-35(57)31-12-9-19-52(31)37(59)28(11-8-18-46-40(43)44)48-33(55)27(47-24(5)53)10-7-17-45-39(41)42/h13-16,22-23,27-32,54H,6-12,17-21H2,1-5H3,(H,47,53)(H,48,55)(H,49,57)(H,50,58)(H,51,56)(H,60,61)(H4,41,42,45)(H4,43,44,46)/t23-,27-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUADVYNSAVMKLJ-HVEPFCGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66N12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74853-69-3 | |
| Record name | Acetylneurotensin (8-13) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















